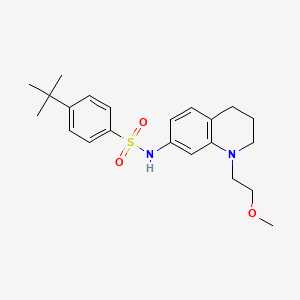

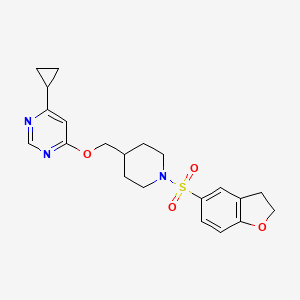

![molecular formula C19H13Cl2NOS B2940627 N-(3,5-二氯苯基)-4H,5H-萘并[1,2-b]噻吩-2-甲酰胺 CAS No. 860785-83-7](/img/structure/B2940627.png)

N-(3,5-二氯苯基)-4H,5H-萘并[1,2-b]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the use of versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides . These synthons can be used for the preparation of thieno pyrimidine and pyridine derivatives . The reaction of these compounds with other reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These can then be cyclized to form other compounds .科学研究应用

Mycobacterial Energetics Disruption

This compound has been studied for its potential to disrupt the energetics of mycobacteria, which includes microorganisms responsible for diseases like tuberculosis. The structure-activity relationship analysis suggests that derivatives of this compound could serve as adjuvant therapies, enhancing the effectiveness of existing treatments and slowing down the emergence of drug resistance .

Antimicrobial Activity

Thiophene derivatives, which include the core structure of this compound, have shown promise in antimicrobial activity. They are part of a broader class of biologically active compounds that are being explored for their potential to fight various microbial infections .

Efflux Inhibitors

The compound has been identified as a potential efflux inhibitor. Efflux inhibitors can prevent bacteria from pumping out antimicrobial agents, thus increasing the effectiveness of these drugs. This is particularly important in the fight against drug-resistant bacterial strains .

Synthesis of Aromatic Nitriles

The related chemical structure of 3,5-dichlorophenylboronic acid has been used in the synthesis of aromatic nitriles through cyanation processes. This indicates that our compound of interest could potentially be involved in similar synthetic pathways, contributing to the production of various organic compounds .

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid derivative of the dichlorophenyl group is known to participate in Suzuki-Miyaura cross-coupling reactions. This is a widely used method to create carbon-carbon bonds, suggesting that our compound may also be applicable in facilitating such chemical reactions .

Intramolecular Aromatic Carbenoid Insertion

Another application of the dichlorophenyl group is in intramolecular aromatic carbenoid insertion reactions. These reactions are useful for the synthesis of complex organic molecules, which could include pharmaceuticals and other biologically active compounds .

Trifluoromethylation

The dichlorophenyl group’s derivatives have been used in trifluoromethylation reactions, which are important for introducing trifluoromethyl groups into molecules. This modification can significantly alter the biological activity of compounds, making it a valuable tool in drug development .

Lithiation and Functionalization

Dihalophenyl derivatives are used in lithiation reactions to create functionalized boronic acids. This process is crucial for the synthesis of various organic compounds, including those with potential pharmaceutical applications .

作用机制

Target of Action

The compound belongs to the class of thiophene derivatives. Thiophene derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action of thiophene derivatives can vary widely, depending on their specific structure and the target they interact with. Some thiophene derivatives have been found to inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiophene derivatives have been found to affect the energetics of Mycobacterium tuberculosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely, depending on their specific structure. Factors that can influence these properties include the compound’s size, polarity, and the presence of various functional groups .

Result of Action

The molecular and cellular effects of thiophene derivatives can vary widely, depending on their specific targets and mode of action. Some thiophene derivatives have been found to have antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

The action, efficacy, and stability of thiophene derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

属性

IUPAC Name |

N-(3,5-dichlorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NOS/c20-13-8-14(21)10-15(9-13)22-19(23)17-7-12-6-5-11-3-1-2-4-16(11)18(12)24-17/h1-4,7-10H,5-6H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODIDHJZHATHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

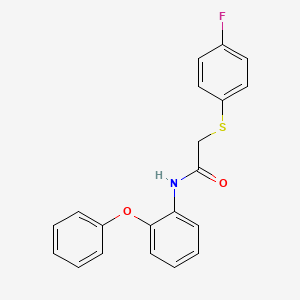

![1-benzyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2940545.png)

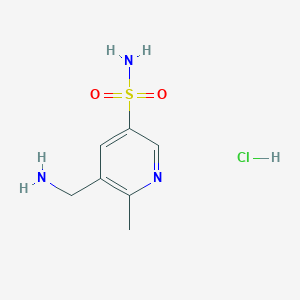

![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)

![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)